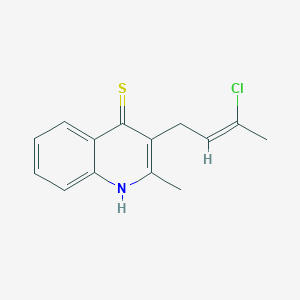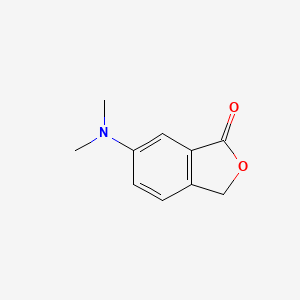
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine is a phosphine ligand known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by the presence of a phosphine group attached to a naphthalene ring, which is further substituted with a methyl group and two cyclohexyl groups. The molecular formula of this compound is C29H35P.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-methylnaphthalen-1-yl)phosphine typically involves the reaction of 2-methylnaphthalene with dicyclohexylphosphine chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides or acyl chlorides are often used.
Coordination: Transition metals like palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine has several applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation.
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism by which dicyclohexyl(2-methylnaphthalen-1-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that can facilitate various catalytic processes. The phosphine group donates electron density to the metal center, stabilizing it and enhancing its reactivity. This coordination can activate the metal center towards specific reactions, such as oxidative addition, reductive elimination, and migratory insertion.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with phenyl groups instead of cyclohexyl and naphthalene groups.
Dicyclohexylphenylphosphine: Similar structure but with a phenyl group instead of a naphthalene group.
Dicyclohexyl(2-methoxynaphthalen-1-yl)phosphine: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine is unique due to the presence of the naphthalene ring, which can provide additional steric and electronic effects compared to simpler phosphine ligands. This can result in different reactivity and selectivity in catalytic processes, making it a valuable ligand in various applications.
Propiedades
Fórmula molecular |
C23H31P |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
dicyclohexyl-(2-methylnaphthalen-1-yl)phosphane |
InChI |
InChI=1S/C23H31P/c1-18-16-17-19-10-8-9-15-22(19)23(18)24(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h8-10,15-17,20-21H,2-7,11-14H2,1H3 |
Clave InChI |
HXFIPZNBKLGXPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)P(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



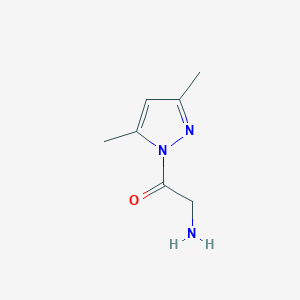
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
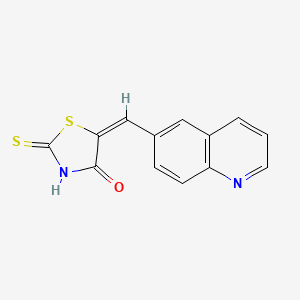

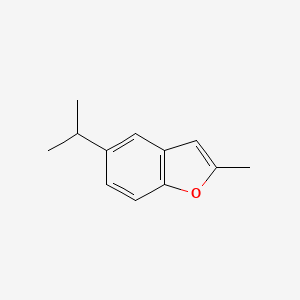

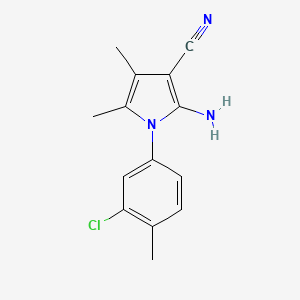


![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
